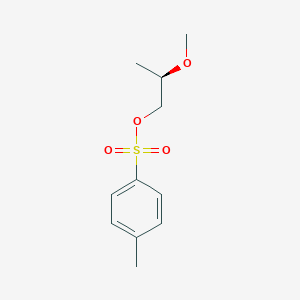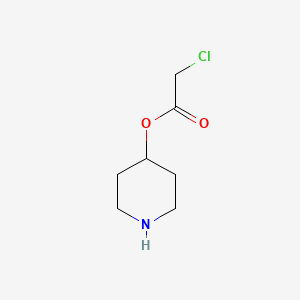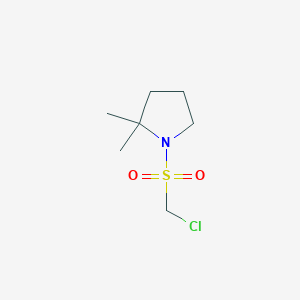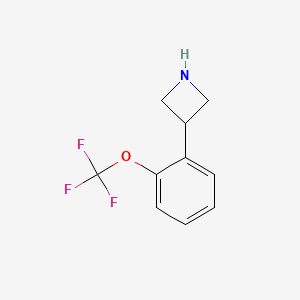![molecular formula C23H23NO4 B13557525 2-{bicyclo[2.1.1]hexan-1-yl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)aceticacid](/img/structure/B13557525.png)
2-{bicyclo[2.1.1]hexan-1-yl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)aceticacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{bicyclo[2.1.1]hexan-1-yl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid is a compound that features a unique bicyclic structure. This compound is part of a class of chemicals known for their sp3-rich frameworks, which are valuable in the development of bioactive molecules. The bicyclo[2.1.1]hexane moiety is particularly interesting due to its strained ring system, which can impart unique chemical and biological properties .
準備方法
The synthesis of 2-{bicyclo[2.1.1]hexan-1-yl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid typically involves photochemical reactions. One common method is the [2+2] cycloaddition reaction, which uses photochemistry to create the bicyclic structure. This method is efficient and allows for various derivatizations, making it a versatile approach for synthesizing different derivatives of the compound .
Industrial production methods for this compound are still under development, but the scalability of the photochemical approach makes it a promising candidate for large-scale synthesis. The use of mercury lamps in the cycloaddition process has been noted, although this requires specialized equipment and glassware .
化学反応の分析
2-{bicyclo[2.1.1]hexan-1-yl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The compound can also participate in nucleophilic substitution reactions, where the bicyclic structure can be modified to introduce different functional groups .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines .
科学的研究の応用
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable tool for studying the effects of ring strain on chemical reactivity and stability .
In biology and medicine, 2-{bicyclo[2.1.1]hexan-1-yl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid is explored for its potential as a bioisostere, which can mimic the biological activity of other molecules while offering improved properties such as increased stability or reduced toxicity . Its applications in drug development are particularly promising, as it can be used to design new therapeutic agents with enhanced efficacy and safety profiles .
作用機序
The mechanism of action of 2-{bicyclo[2.1.1]hexan-1-yl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid involves its interaction with specific molecular targets. The strained bicyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting their activity or altering their function . The exact pathways involved depend on the specific biological context and the target molecules .
類似化合物との比較
Compared to other similar compounds, 2-{bicyclo[2.1.1]hexan-1-yl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid stands out due to its unique bicyclic structure and the versatility of its synthetic routes. Similar compounds include other bicyclo[2.1.1]hexane derivatives, which share the same core structure but differ in their functional groups and substituents .
These similar compounds also exhibit interesting chemical and biological properties, but the specific arrangement of atoms in 2-{bicyclo[2.1.1]hexan-1-yl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid provides unique opportunities for further research and development .
特性
分子式 |
C23H23NO4 |
|---|---|
分子量 |
377.4 g/mol |
IUPAC名 |
2-(1-bicyclo[2.1.1]hexanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid |
InChI |
InChI=1S/C23H23NO4/c25-21(26)20(23-10-9-14(11-23)12-23)24-22(27)28-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19-20H,9-13H2,(H,24,27)(H,25,26) |
InChIキー |
CFULBLFXWMJSFF-UHFFFAOYSA-N |
正規SMILES |
C1CC2(CC1C2)C(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-ol](/img/structure/B13557442.png)
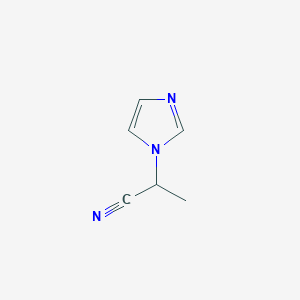
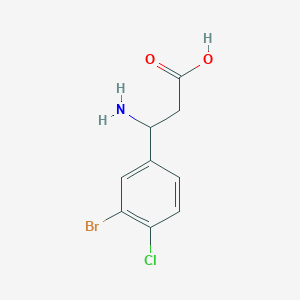
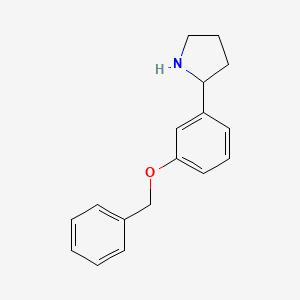
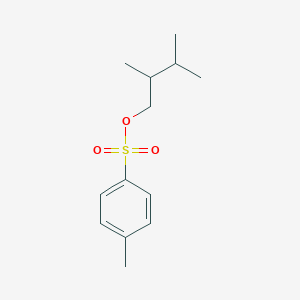
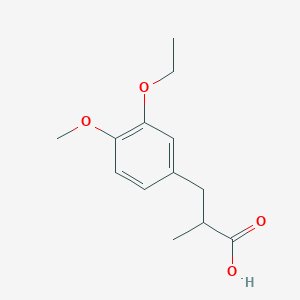
![rac-[(2R,4R)-4-aminooxan-2-yl]methanol](/img/structure/B13557476.png)
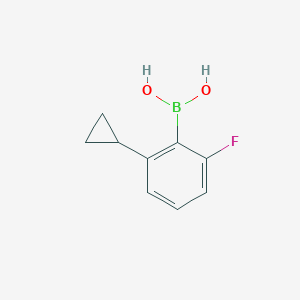
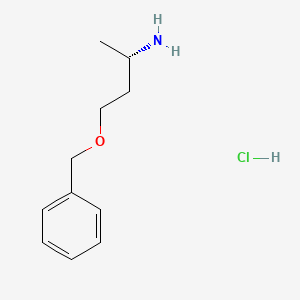
![[4-(Difluoromethyl)pyridin-2-yl]methanol](/img/structure/B13557490.png)
